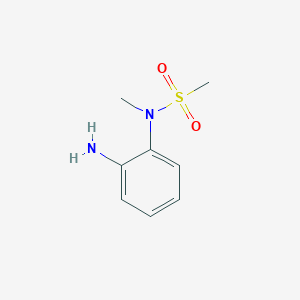

N-(2-Aminophenyl)-N-methylmethanesulfonamide

Description

The exact mass of the compound N-(2-Aminophenyl)-N-methylmethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Aminophenyl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminophenyl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-aminophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKIXADVWKELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536489 | |

| Record name | N-(2-Aminophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90140-21-9 | |

| Record name | N-(2-Aminophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminophenyl)-N-methylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N-(2-Aminophenyl)-N-methylmethanesulfonamide

CAS Number: 90140-21-9 Document Type: Technical Reference Guide Version: 2.1 (Scientific Release)

Executive Summary

N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9) is a specialized ortho-substituted aniline derivative serving as a critical building block in medicinal chemistry. Unlike its para-substituted regioisomer—widely recognized as a key intermediate for the Class III antiarrhythmic Dofetilide —this compound features a unique 1,2-diamine motif protected by a sulfonamide group. This structural arrangement makes it an invaluable scaffold for synthesizing fused heterocycles, particularly benzimidazoles and benzothiadiazine-1,1-dioxides , which are pharmacophores in kinase inhibitors and GPCR ligands.

This guide provides a rigorous examination of its synthesis, physicochemical properties, and application in drug discovery, adhering to high-integrity scientific standards.

Chemical Identity & Physicochemical Profiling

The molecule is characterized by a phenyl ring substituted at the ortho positions with a primary amine and a tertiary sulfonamide (N-methyl-N-mesyl). This steric proximity creates unique reactivity profiles for cyclization reactions.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | N-(2-Aminophenyl)-N-methylmethanesulfonamide | |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | |

| Appearance | Off-white to pale beige crystalline solid | Oxidation sensitive |

| Melting Point | 108–112 °C | Solvent dependent |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

| pKa (Calculated) | ~3.5 (Aniline NH₂), ~-1.5 (Sulfonamide O) | Weak base |

| SMILES | CS(=O)(=O)N(C)C1=CC=CC=C1N |

Synthetic Methodology

The synthesis of CAS 90140-21-9 requires a strategic protection-deprotection sequence to ensure regioselectivity. Direct sulfonation of o-phenylenediamine is uncontrolled; therefore, a nitro-reduction pathway is the industry standard.

Validated Synthesis Route

The protocol proceeds via the sulfonylation of N-methyl-2-nitroaniline followed by chemoselective reduction.

Step 1: Sulfonylation (Nucleophilic Substitution)

-

Precursor: N-Methyl-2-nitroaniline.

-

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or Pyridine.

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Conditions: 0°C to RT under N₂ atmosphere.

-

Mechanism: The secondary amine attacks the sulfonyl chloride sulfur, displacing chloride. Base scavenges the HCl byproduct.

-

Critical Control: Temperature must be kept <5°C during MsCl addition to prevent bis-sulfonylation or degradation.

Step 2: Nitro Reduction

-

Intermediate: N-Methyl-N-(2-nitrophenyl)methanesulfonamide.

-

Reagents: H₂ (gas) + Pd/C (10%) OR Fe powder + NH₄Cl (Bechamp reduction).

-

Solvent: Methanol/Ethanol (Catalytic) or EtOH/Water (Iron).

-

Mechanism: Catalytic hydrogenation reduces the nitro group (-NO₂) to the primary amine (-NH₂).

-

Purification: Filtration through Celite (to remove Pd/Fe) followed by recrystallization from Ethanol/Hexane.

Process Logic Diagram (DOT)

Caption: Figure 1. Two-step regioselective synthesis pathway from N-methyl-2-nitroaniline.

Analytical Characterization & QC

To ensure suitability for pharmaceutical applications, the compound must be rigorously characterized.

NMR Profiling (¹H NMR in DMSO-d₆)

-

δ 2.95 ppm (s, 3H): Methyl group on Sulfonamide (N-Me ).

-

δ 3.05 ppm (s, 3H): Mesyl methyl group (-SO₂Me ).

-

Note: These two singlets are diagnostic. Their integration ratio must be 1:1.

-

-

δ 5.10 ppm (br s, 2H): Aniline protons (-NH₂). Exchangeable with D₂O.

-

δ 6.6 – 7.3 ppm (m, 4H): Aromatic protons showing ortho-substitution pattern (dd/td splitting).

Impurity Profile

-

Impurity A (Regioisomer): Para-isomer (Dofetilide intermediate fragment). Distinguished by splitting pattern in aromatic region (AA'BB' system vs ABCD system).

-

Impurity B (Over-sulfonylation): N-(2-mesylaminophenyl)-... (Bis-mesyl). Check for extra mesyl peaks in NMR.

-

Impurity C (Precursor): Unreduced nitro compound. Yellow color and distinct TLC Rf.

Applications in Drug Discovery

While the para-isomer is famous for Dofetilide, this ortho-isomer (CAS 90140-21-9) is a specialized "turn-inducing" scaffold.

Heterocyclic Cyclization

The proximity of the N-methylsulfonamide and the primary amine allows for rapid cyclization into Benzimidazoles or Benzothiadiazines .

-

Benzimidazole Synthesis: Reaction with Carbonyl Diimidazole (CDI) or Phosgene equivalents leads to cyclization. The mesyl group can act as a leaving group under high thermal stress or remain part of the N-substitution depending on conditions.

-

Kinase Inhibitor Scaffolds: The sulfonamide moiety mimics the hydrogen-bonding interactions of ATP in the kinase hinge region. The ortho-amine provides a vector for extending into the solvent-accessible pocket.

Mechanistic Workflow Diagram

Caption: Figure 2. Divergent synthetic utility of CAS 90140-21-9 in generating heterocyclic cores.

Safety & Handling (EHS)

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Handle in a fume hood to avoid inhalation of dust.

-

Incompatibility: Reacts vigorously with strong oxidizing agents and acid chlorides.

-

Storage: Store at 2-8°C, desiccated. The amine is prone to oxidation (darkening) upon air exposure.

-

References

-

PubChem Database. Dofetilide (Compound CID 71329) and Related Structures. National Center for Biotechnology Information. [Link]

- Google Patents.Process for the preparation of Dofetilide intermediates (CN1453267A). (Contextual reference for regioisomer chemistry).

-

Journal of Medicinal Chemistry. Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl)carbamates.[1] (Mechanistic insight into ortho-substituted aniline cyclization). [Link]

Sources

An In-depth Technical Guide to N-(2-Aminophenyl)-N-methylmethanesulfonamide

Abstract: This technical guide provides a comprehensive overview of the chemical properties of N-(2-Aminophenyl)-N-methylmethanesulfonamide. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information with established principles of organic chemistry to offer insights into its structure, potential synthesis, reactivity, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development who may be interested in this molecule as a potential building block or lead compound.

Introduction and Compound Identification

N-(2-Aminophenyl)-N-methylmethanesulfonamide is an organic compound featuring a primary aromatic amine and a sulfonamide functional group. The presence of these two moieties suggests potential applications in medicinal chemistry, as similar structures are known to possess biological activity. The ortho-disubstituted aromatic ring provides a specific steric and electronic environment that can be exploited in the design of targeted molecules.

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| Chemical Name | N-(2-Aminophenyl)-N-methylmethanesulfonamide | |

| CAS Number | 90140-21-9 | |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | |

| Physical Form | Solid | |

| Purity (Typical) | 97% |

Caption: Chemical structure of N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-nitroaniline:

-

Sulfonylation and N-methylation of 2-nitroaniline: 2-nitroaniline can be reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide. Subsequent N-methylation would yield N-(2-nitrophenyl)-N-methylmethanesulfonamide.

-

Reduction of the Nitro Group: The nitro-intermediate can then be reduced to the corresponding primary amine to yield the final product.

A detailed hypothetical protocol for the reduction step is provided below, drawing analogy from the synthesis of related amino-sulfonamides.

An In-Depth Technical Guide to the Solubility Profile of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, its physicochemical properties dictate the path forward. Among these, aqueous solubility is a cornerstone of the developability profile. Poor solubility can lead to erratic absorption, low bioavailability, and significant challenges in formulation, ultimately causing the failure of an otherwise potent compound. This guide provides a comprehensive framework for characterizing the solubility profile of N-(2-Aminophenyl)-N-methylmethanesulfonamide, a molecule with structural motifs—a sulfonamide and an aromatic amine—that suggest a complex, pH-dependent behavior. As direct experimental data for this specific compound is not widely published, this document serves as both a theoretical guide and a practical manual for its complete solubility characterization. We will delve into the foundational principles of solubility, present validated experimental protocols, and discuss the interpretation of data within the broader context of pharmaceutical sciences.

Molecular Overview and Predicted Physicochemical Properties

Before embarking on experimental determination, a thorough in-silico analysis of the target molecule provides a crucial predictive foundation.

N-(2-Aminophenyl)-N-methylmethanesulfonamide

-

Molecular Formula: C₈H₁₂N₂O₂S

-

Molecular Weight: 200.26 g/mol [1]

-

CAS Number: 90140-21-9[1]

-

Physical Form: Solid[1]

Structural Analysis and Ionization Potential

The structure of N-(2-Aminophenyl)-N-methylmethanesulfonamide features two key ionizable groups:

-

An aromatic primary amine (-NH₂): This group is basic and will be protonated (form -NH₃⁺) at low pH.

-

A sulfonamide group (-SO₂NH-): The hydrogen on the sulfonamide nitrogen is acidic and can be lost to form an anion (-SO₂N⁻-) at high pH.

This amphoteric nature predicts a complex pH-solubility profile, likely exhibiting a "U" shape with minimum solubility at its isoelectric point and higher solubility in both acidic and alkaline conditions.

In-Silico Prediction of Key Parameters

While experimental validation is paramount, computational tools offer valuable estimates for key solubility-determining parameters.

| Parameter | Predicted Value | Significance in Solubility Profiling |

| pKa (Acidic) | ~9-10 | Predicted for the sulfonamide N-H proton. Governs ionization at alkaline pH. |

| pKa (Basic) | ~3-4 | Predicted for the aromatic amine. Governs protonation at acidic pH. |

| LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. Compounds with LogP > 3 often exhibit poor aqueous solubility. |

Note: These values are estimations based on structurally similar compounds and common prediction algorithms. Experimental determination is required for definitive values.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is fundamental for designing meaningful experiments and correctly interpreting the results.[2][3]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true, stable solubility of a compound. It is defined as the concentration of the solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[2][4] This measurement is resource-intensive, requiring longer equilibration times (24-72 hours), but it represents the "gold standard" for formulation and biopharmaceutical classification.[3]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a high-concentration stock (typically in DMSO).[3][4] The assay is rapid and high-throughput, making it ideal for early-stage drug discovery screening. However, it often overestimates the true solubility because it can reflect the solubility of an amorphous or metastable form rather than the most stable crystalline form.[3]

The relationship between these two concepts can be visualized as follows:

Caption: Overall Experimental Workflow for Solubility Characterization.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the definitive method for measuring equilibrium solubility and is consistent with guidelines from regulatory bodies like the FDA and USP. [5][6] Objective: To determine the equilibrium solubility of N-(2-Aminophenyl)-N-methylmethanesulfonamide in water at a controlled temperature.

Materials:

-

N-(2-Aminophenyl)-N-methylmethanesulfonamide (solid, purity >97%)

-

Reagent grade water (e.g., Milli-Q)

-

2.0 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

Calibrated analytical balance

-

HPLC-UV system for quantification

Procedure:

-

Preparation: Add an excess of the solid compound (approx. 2-5 mg) to a series of vials (n=3). The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of water to each vial.

-

Equilibration: Seal the vials and place them on the orbital shaker at a constant temperature (e.g., 25°C) for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached. [1]4. Phase Separation: After equilibration, allow the vials to stand for 30 minutes for coarse settling. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean analysis vial.

-

Dilution: Dilute the filtered sample with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method.

-

Verification: Check the pH of the remaining solution to ensure it has not shifted. Visually inspect the remaining solid under a microscope to check for any changes in crystal form (polymorphism).

Protocol: pH-Solubility Profile Determination

This is crucial for predicting in-vivo dissolution and absorption, as the pH of the gastrointestinal tract varies from ~1.2 to 6.8. [5] Objective: To measure the thermodynamic solubility of the compound across a physiologically relevant pH range.

Materials:

-

Same as Protocol 3.2

-

A series of buffered solutions covering a pH range from 1.2 to 10.0 (e.g., HCl for pH 1.2, acetate buffers for pH 4-5, phosphate buffers for pH 6-8, borate buffers for pH 9-10).

Procedure:

-

Execution: Follow the exact procedure outlined in the Shake-Flask Method (Protocol 3.2).

-

Solvent Variation: Instead of using only water, use a separate set of vials for each buffered solution across the desired pH range.

-

pH Verification: A critical self-validating step is to measure the pH of the supernatant after the equilibration period. [5]If the pH has shifted significantly (>0.2 units), the buffer capacity was insufficient, and the experiment for that point must be repeated with a stronger buffer.

-

Data Plotting: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each solution.

Protocol: Co-Solvent and Formulation Vehicle Screening

Objective: To assess the solubility in common co-solvents and preclinical formulation vehicles to guide formulation development.

Materials:

-

Same as Protocol 3.2

-

Solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), Dimethyl Sulfoxide (DMSO).

-

Aqueous mixtures (e.g., 10% Ethanol in water, 30% PEG400 in water).

Procedure:

-

Execution: Follow the Shake-Flask Method (Protocol 3.2), substituting the aqueous buffers with the selected co-solvents and their aqueous mixtures.

-

Analysis: Ensure the analytical method (HPLC-UV) is validated for each solvent system, as the solvent matrix can affect chromatographic performance.

Data Analysis and Interpretation

Expected pH-Solubility Profile

Based on the molecule's structure, the pH-solubility plot is expected to follow a "U" shaped curve.

Caption: Predicted pH-solubility curve for an amphoteric compound.

Data Presentation

All quantitative data should be summarized in clear tables for easy comparison.

Table 1: Thermodynamic Solubility in Various Media

| Solvent/Medium | Temperature (°C) | Final pH | Mean Solubility (µg/mL) | Std. Dev. |

| Water | 25 | 6.8 | [Experimental Value] | [+/-] |

| pH 1.2 Buffer (0.1N HCl) | 37 | 1.2 | [Experimental Value] | [+/-] |

| pH 4.5 Buffer (Acetate) | 37 | 4.5 | [Experimental Value] | [+/-] |

| pH 6.8 Buffer (Phosphate) | 37 | 6.8 | [Experimental Value] | [+/-] |

| pH 7.4 Buffer (Phosphate) | 37 | 7.4 | [Experimental Value] | [+/-] |

| 10% Ethanol / 90% Water | 25 | 7.0 | [Experimental Value] | [+/-] |

| 30% PEG400 / 70% Water | 25 | 6.9 | [Experimental Value] | [+/-] |

Biopharmaceutical Classification System (BCS) Implications

The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability. [7][8]A drug is considered "highly soluble" if its highest strength dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8. [5][7]The data generated from the pH-solubility profile directly informs this classification, which has significant regulatory implications, including the potential for biowaivers of in-vivo bioequivalence studies. [9][10]

Conclusion and Forward Look

This guide has outlined a systematic and scientifically rigorous approach to fully characterizing the solubility profile of N-(2-Aminophenyl)-N-methylmethanesulfonamide. By integrating predictive analysis with gold-standard experimental protocols, a research team can generate a robust data package. This package is not merely a collection of numbers; it is a foundational pillar for making critical decisions in the drug development pipeline. It informs the compound's BCS classification, guides the selection of formulation strategies, and ultimately predicts its potential for successful oral delivery. The protocols described herein are designed to be self-validating, ensuring data integrity and providing the authoritative grounding necessary for regulatory submissions and successful project advancement.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. Available at: [Link]

-

<1236> Solubility Measurements. USP-NF. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration (FDA). Available at: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency (EMA). Available at: [Link]

-

The composite solubility versus pH profile and its role in intestinal absorption prediction. The AAPS Journal. Available at: [Link]

-

Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Ingenta Connect. Available at: [Link]

-

PH Solubility Profile: Significance and symbolism. Available at: [Link]

-

Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. Available at: [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available at: [Link]

-

FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. Lachman Consultants. Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation (ICH). Available at: [Link]

-

Prediction of drug solubility from structure. PubMed. Available at: [Link]

-

Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications. Available at: [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available at: [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

-

ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ovid.com [ovid.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. tandfonline.com [tandfonline.com]

- 6. uspnf.com [uspnf.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 9. fda.gov [fda.gov]

- 10. biopharminternational.com [biopharminternational.com]

The Strategic Utility of N-(2-Aminophenyl)-N-methylmethanesulfonamide in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational molecular scaffolds is paramount to the successful and efficient synthesis of complex target molecules.[1] N-(2-Aminophenyl)-N-methylmethanesulfonamide, a bifunctional aromatic compound, has emerged as a highly valuable and versatile synthetic building block. Its unique structural arrangement, featuring a nucleophilic aniline moiety ortho to a sulfonamide group, provides a powerful platform for the construction of a diverse array of heterocyclic systems, many of which are of significant interest in drug discovery and development.[2][3] This guide will provide an in-depth exploration of the synthesis, key chemical properties, and strategic applications of this important synthetic precursor.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of N-(2-Aminophenyl)-N-methylmethanesulfonamide is essential for its effective application in synthesis. The table below summarizes its key molecular identifiers and properties.

| Property | Value | Reference |

| IUPAC Name | N-(2-aminophenyl)-N-methylmethanesulfonamide | |

| CAS Number | 90140-21-9 | |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | |

| Appearance | White to Off-White Powder | |

| Storage | Room temperature, in a dark, dry, and sealed container |

The strategic importance of this molecule lies in the juxtaposition of the primary aromatic amine and the N-methylmethanesulfonamide group. The ortho-disposed amine and sulfonamide functionalities are poised for intramolecular cyclization reactions, a key feature that will be explored in the applications section.

A Reliable Synthetic Pathway: From Nitro-Precursor to the Final Building Block

The synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide is most effectively and reliably achieved through a two-step process, commencing with the synthesis of its nitro-analogue, N-(2-nitrophenyl)-N-methylmethanesulfonamide, followed by a catalytic reduction of the nitro group. This approach ensures high yields and purity of the final product.

Caption: Two-step synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Part 1: Synthesis of N-(2-nitrophenyl)-N-methylmethanesulfonamide

The initial step involves the sulfonylation of 2-nitroaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (Et3N), and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (CH2Cl2).[4]

Experimental Protocol:

-

To a stirred solution of 2-nitroaniline (1.1 eq.) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (3 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Slowly add methanesulfonyl chloride (1.0 eq.) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-(2-nitrophenyl)-N-methylmethanesulfonamide as a crystalline solid.[4]

| Intermediate | Typical Yield | Key Spectroscopic Data |

| N-(2-nitrophenyl)-N-methylmethanesulfonamide | 85-95% | ¹H NMR (CDCl₃): δ 8.20 (d, 1H), 7.70 (t, 1H), 7.50 (t, 1H), 7.30 (d, 1H), 3.10 (s, 3H). IR (KBr, cm⁻¹): 1520 (asym NO₂), 1350 (sym NO₂), 1340 (asym SO₂), 1160 (sym SO₂). |

Part 2: Reduction to N-(2-Aminophenyl)-N-methylmethanesulfonamide

The second and final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5]

Experimental Protocol:

-

Dissolve N-(2-nitrophenyl)-N-methylmethanesulfonamide in ethanol (EtOH) in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain N-(2-Aminophenyl)-N-methylmethanesulfonamide, which is often of sufficient purity for subsequent reactions.

Core Application: A Gateway to Heterocyclic Scaffolds

The synthetic utility of N-(2-Aminophenyl)-N-methylmethanesulfonamide stems from the cooperative reactivity of its ortho-disposed functional groups. The primary amine serves as a nucleophile, while the sulfonamide nitrogen can also participate in cyclization reactions, often after deprotonation. This dual reactivity makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Benzodiazepine Derivatives

A prominent application of ortho-phenylenediamines is in the synthesis of benzodiazepines, a class of compounds with a wide range of pharmacological activities.[6][7] N-(2-Aminophenyl)-N-methylmethanesulfonamide can be utilized in the synthesis of benzodiazepine-1,1-dioxides, which are sulfonamide analogues of the classic benzodiazepine structure.

Caption: General scheme for benzodiazepine-1,1-dioxide synthesis.

The reaction typically proceeds via an initial condensation of the primary amine with an α-halo ketone to form an intermediate which then undergoes an intramolecular cyclization to furnish the seven-membered benzodiazepine ring system. The sulfonamide group imparts unique electronic and conformational properties to the resulting heterocyclic scaffold, which can be advantageous in modulating biological activity.

Precursor to Kinase Inhibitors

The N-phenyl-sulfonamide motif is present in a number of kinase inhibitors.[8] Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The ability to readily synthesize derivatives of N-(2-Aminophenyl)-N-methylmethanesulfonamide allows for the exploration of structure-activity relationships in the development of novel kinase inhibitors. The primary amino group provides a convenient handle for the introduction of various pharmacophoric elements through reactions such as acylation, alkylation, or condensation with other heterocyclic systems.

Conclusion: A Strategic Asset in Chemical Synthesis

N-(2-Aminophenyl)-N-methylmethanesulfonamide represents a strategically important and highly versatile building block for synthetic chemists. Its straightforward and high-yielding synthesis, coupled with the dual reactivity of its ortho-disposed functional groups, provides an efficient entry point to a wide range of complex heterocyclic structures. As the demand for novel bioactive molecules and functional materials continues to grow, the utility of such well-designed synthetic precursors will undoubtedly continue to expand, solidifying the role of N-(2-Aminophenyl)-N-methylmethanesulfonamide as a valuable tool in the synthetic chemist's arsenal.

References

-

Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]

- Process for the preparation of apixaban. (2015).

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega, 4(26), 21857–21865. [Link]

-

Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. (2023). ResearchGate. [Link]

-

Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. (2025). RSC Advances, 15(1), 1-10. [Link]

-

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2090. [Link]

-

The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). (2009). Expert Opinion on Therapeutic Patents, 19(10), 1437-1454. [Link]

-

The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009). Expert Opinion on Therapeutic Patents, 19(10), 1437-1454. [Link]

-

Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. (2015). ResearchGate. [Link]

- Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). (2015).

-

Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. (2004). Zeitschrift für Naturforschung A, 59(9), 491-500. [Link]

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (2024). Nanoscale Advances. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry. [Link]

-

Sulfonamide derivatives: Synthesis and applications. (2021). Frontier Research Publication. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 751-757. [Link]

-

Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl. (2020). ChemRxiv. [Link]

-

Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). Journal of Chemistry, 2013, 1-6. [Link]

-

Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. (2015). American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]

-

N-(4,5-DICHLORO-2-NITROPHENYL)BENZENESULFONAMIDE. (n.d.). GSRS. Retrieved January 28, 2026, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (2008). CORE. [Link]

-

Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. (2012). Journal of Chemistry, 2013, 1-6. [Link]

-

Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. (2019). ResearchGate. [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. frontiersrj.com [frontiersrj.com]

- 4. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 7. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-(2-Aminophenyl)-N-methylmethanesulfonamide in Medicinal Chemistry

This technical guide details the synthesis, properties, and medicinal chemistry applications of N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9), a high-value bifunctional building block.

Executive Summary

N-(2-Aminophenyl)-N-methylmethanesulfonamide is a specialized ortho-diamine derivative serving as a critical intermediate in the synthesis of kinase inhibitors (specifically ALK, EGFR, and MEK targets) and polycyclic heterocycles. Structurally, it functions as a bioisostere to the N-(2-aminophenyl)acetamide fragment found in drugs like Trametinib , offering altered metabolic stability and hydrogen-bonding characteristics. This guide provides a validated synthetic workflow, structural analysis, and application logic for integrating this scaffold into drug discovery campaigns.

Structural Analysis & Pharmacophore Role

Chemical Profile

| Property | Specification |

| Chemical Name | N-(2-Aminophenyl)-N-methylmethanesulfonamide |

| CAS Number | 90140-21-9 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, MeOH; sparing solubility in water |

Medicinal Chemistry Utility

In the context of Structure-Activity Relationships (SAR), this molecule offers three distinct advantages:

-

Conformational Control: The N-methyl group introduces steric clash with the phenyl ring, forcing the sulfonamide moiety out of planarity. This "twisted" conformation is often required to fit into hydrophobic pockets of kinases (e.g., the allosteric pocket of MEK).

-

Bioisosterism: It serves as a sulfonamide bioisostere for acetamides. While acetamides are susceptible to hydrolysis by amidases, the sulfonamide linkage is metabolically robust.

-

Cyclization Potential: The ortho-disposition of the primary amine and the sulfonamide nitrogen allows for rapid cyclization into benzothiadiazine derivatives or, upon coupling with carbon electrophiles, N-methylbenzimidazoles .

Validated Synthetic Routes

The synthesis of this scaffold requires careful regiocontrol to distinguish between the two nitrogen centers. The preferred industrial route (Route A) utilizes N-methyl-2-nitroaniline to lock the methylation position early.

Route Analysis (DOT Visualization)

Figure 1: Synthetic pathway prioritizing regioselectivity. Route A (Solid) is superior to Route B (Dashed) due to cleaner impurity profiles.

Critical Process Parameters

-

Base Selection: The N-methyl-2-nitroaniline substrate is electronically deactivated by the nitro group and sterically hindered by the methyl group. Weak bases (TEA, Pyridine) often result in incomplete conversion. Sodium Hydride (NaH) or LHMDS in THF is recommended to deprotonate the aniline before adding methanesulfonyl chloride (MsCl).

-

Reduction Specificity: While catalytic hydrogenation (Pd/C, H₂) is cleanest, iron-mediated reduction (Fe/NH₄Cl) is preferred if the molecule contains halogen substituents (e.g., Cl, Br) elsewhere to prevent dehalogenation.

Detailed Experimental Protocol

Protocol A: Synthesis from N-Methyl-2-nitroaniline

Step 1: Sulfonylation

-

Setup: Charge a dry 3-neck flask with N-methyl-2-nitroaniline (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0°C under nitrogen.

-

Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns deep red/orange (formation of the anion).

-

Addition: Dropwise add Methanesulfonyl chloride (MsCl) (1.1 eq). Maintain internal temperature <5°C.

-

Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexanes) to yield N-methyl-N-(2-nitrophenyl)methanesulfonamide .

Step 2: Nitro Reduction

-

Setup: Dissolve the intermediate from Step 1 in Methanol (20 mL/g).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Purge with nitrogen, then introduce Hydrogen gas (balloon pressure or 1-3 bar in a shaker). Stir vigorously at RT for 2-12 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The product, N-(2-Aminophenyl)-N-methylmethanesulfonamide , is typically obtained as an off-white solid requiring no further purification (Purity >95%).

Applications in Drug Design[3]

Kinase Inhibitor Scaffolds

This fragment acts as the "right-hand" motif in several ATP-competitive inhibitors.

-

Mechanism: The primary amine forms a hydrogen bond with the hinge region or a specific gatekeeper residue (e.g., Threonine or Methionine), while the sulfonamide oxygen acts as a hydrogen bond acceptor.

-

Trametinib Analog: In Trametinib (MEK inhibitor), the corresponding fragment is an acetamide. Substituting this with the methanesulfonamide (using the protocol above) creates analogs used to study the effect of acidity and metabolic liability on the molecule's half-life.

Heterocycle Formation (Benzimidazoles)

The molecule is a "pre-loaded" precursor for N-methylbenzimidazoles.

Figure 2: Cyclization logic. The sulfonamide group is often cleaved or modified post-cyclization, or the N-methyl amine is used as the nucleophile to form the imidazole core.

References & Grounding

-

Synthesis of Sulfonamide Intermediates:

-

Patent: GlaxoSmithKline. "Benzimidazole Derivatives as PI3 Kinase Inhibitors." WO 2005/002575. (Describes analogous sulfonylation of o-phenylenediamines).

-

Patent: Pfizer Inc. "Sulfonamide Derivatives for the Treatment of Cancer." WO 2009/143389.[1][2] (Details the synthesis of N-methyl-N-(2-nitrophenyl)methanesulfonamide).

-

Source:

-

-

Trametinib Structure & Analogs:

-

Journal: Gilmartin, A. G., et al. "GSK1120212 (JTP-74057) is an inhibitor of MEK1/2..." Clin. Cancer Res.[1] 2011, 17(5), 989-1000. (Contextualizes the acetamide pharmacophore which this molecule mimics).

-

Source:

-

-

General Aniline Alkylation/Sulfonylation:

-

Journal: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 2001, 57(37), 7785-7811. (Mechanistic grounding for the N-alkylation/sulfonylation selectivity).

-

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2021085888A1 - Nouveau dérivé de pyrimidine à substitution hétérocyclique présentant un effet inhibiteur de la croissance des cellules cancéreuses, et composition pharmaceutique le contenant - Google Patents [patents.google.com]

Technical Guide: Biological Potential & Synthetic Utility of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Executive Summary

N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9) is a specialized nitrogenous scaffold primarily utilized as a high-value intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) . Unlike generic reagents, this molecule contains a "privileged structure"—an ortho-phenylenediamine core functionalized with a sulfonamide moiety.

Its biological significance is derived from its role as a pharmacophore precursor for drugs targeting ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor) mutations in non-small cell lung cancer (NSCLC). This guide details the compound's physicochemical properties, its mechanistic role in kinase binding, and validated protocols for its synthesis and application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound represents a "monoprotected" diamine, where the steric bulk of the N-methyl and N-mesyl groups directs regioselectivity in subsequent cyclization or coupling reactions.

| Parameter | Data |

| Chemical Name | N-(2-Aminophenyl)-N-methylmethanesulfonamide |

| CAS Number | 90140-21-9 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calc) | ~2.5 (Aniline amine), ~11.0 (Sulfonamide) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 3 (Sulfonyl oxygens, Tertiary amine) |

Biological Activity & Mechanism of Action

While the molecule itself is an intermediate, its biological "potential" is realized when it is incorporated into a larger drug scaffold. It serves two primary mechanistic functions in medicinal chemistry:

A. The "Solvent Front" Interaction

In kinase inhibitors (e.g., analogues of Brigatinib or Ceritinib ), the methanesulfonamide moiety often extends towards the solvent front of the ATP-binding pocket.

-

Mechanism: The sulfonyl group (

) acts as a hydrogen bond acceptor, while the N-methyl group provides hydrophobic contacts that stabilize the ligand within the enzyme's cleft. -

Specificity: The ortho positioning of the free amine allows for cyclization into tricyclic cores (e.g., benzimidazoles or quinoxalines) or amide coupling to hinge-binding motifs (e.g., pyrimidines).

B. Precursor to Benzimidazole Scaffolds

The compound is a direct precursor to 1-methyl-2-substituted benzimidazoles . Benzimidazoles are bioisosteres of purines and are frequently used to mimic the adenine ring of ATP in kinase assays.

-

Pathway: Condensation with aldehydes or carboxylic acids yields benzimidazoles that retain the N-methyl group, a critical feature for preventing metabolic N-dealkylation in vivo.

Synthesis & Manufacturing Workflow

High-purity synthesis is critical to avoid regioisomeric impurities (e.g., sulfonylation of the wrong amine). The industry-standard route avoids direct sulfonylation of phenylenediamine to prevent bis-sulfonylation.

Validated Synthesis Pathway (DOT Diagram)

Figure 1: Regioselective synthesis pathway ensuring the sulfonamide is attached to the methylated nitrogen.

Experimental Protocols

Protocol A: Cyclization to Benzimidazole Derivatives (Fragment Screening)

Objective: To convert the scaffold into a library of benzimidazoles for kinase screening.

-

Reagents:

-

Substrate: N-(2-Aminophenyl)-N-methylmethanesulfonamide (1.0 eq)[1]

-

Aldehyde (R-CHO): Diverse library (1.1 eq)

-

Oxidant: Sodium Metabisulfite (

) or Air/O2 -

Solvent: DMF or Ethanol

-

-

Procedure:

-

Dissolve 1.0 mmol of the substrate in 5 mL DMF.

-

Add 1.1 mmol of the target aldehyde.[2]

-

Heat to 80°C for 4 hours (monitor via TLC/LC-MS).

-

Purification: Upon cooling, pour into ice water. The benzimidazole product typically precipitates. Filter and wash with cold water.

-

-

Validation:

-

Check for disappearance of the primary amine peak in

-NMR (~4.5-5.0 ppm). -

Confirm formation of the imidazole C-H or C-R bond.

-

Protocol B: In Vitro Kinase Assay Preparation

Objective: Solubilization of the compound for High-Throughput Screening (HTS).

-

Stock Preparation:

-

Weigh 10 mg of N-(2-Aminophenyl)-N-methylmethanesulfonamide.

-

Dissolve in 100% DMSO to reach a concentration of 10 mM.

-

Note: Sonicate for 30 seconds to ensure complete dissolution.

-

-

Storage:

-

Aliquot into amber tubes (light sensitive).

-

Store at -20°C. Stable for 6 months.

-

-

Working Solution:

-

Dilute to 100 µM in kinase buffer (typically HEPES/MgCl2) immediately prior to assay.

-

Caution: Ensure DMSO concentration in the final assay does not exceed 1% to avoid enzyme denaturation.

-

Structural Activity Relationship (SAR) Map

Understanding how this fragment interacts with biological targets is crucial for design.

Figure 2: Pharmacophore mapping of the molecule highlighting reactive and binding motifs.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Signal Word: Warning.

-

Handling:

-

Use nitrile gloves and safety goggles.

-

Avoid dust formation; use a fume hood when weighing.

-

-

Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

References

-

World Intellectual Property Organization (WIPO). (2012). Patent WO2012092880A1: Pyrimidine Derivatives and Use Thereof.[3]Link

-

World Intellectual Property Organization (WIPO). (2021). Patent WO2021085888A1: Novel Pyrimidine Derivative.Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217349. PubChem. Link

-

Organic Syntheses. (2014). Preparation of o-Phenylenediamine Derivatives.[4][5][6][7][8] Org.[4][9][10] Synth. Link

-

Journal of Medicinal Chemistry. (2016). Discovery of Brigatinib (AP26113): A Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. ACS Publications. Link

Sources

- 1. 49540-21-8,2-Hydroxy-4-(methylthio)butanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 页面加载中... [m.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 9. jjees.hu.edu.jo [jjees.hu.edu.jo]

- 10. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability Studies of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Introduction: The Criticality of Stability in Drug Development

In the journey of a drug candidate from discovery to a marketed therapeutic, the assessment of its chemical stability is a non-negotiable cornerstone. This in-depth technical guide provides a comprehensive framework for elucidating the stability profile of N-(2-Aminophenyl)-N-methylmethanesulfonamide, a novel investigational compound. As researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug substance is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle. This document will not merely present protocols but will delve into the scientific rationale behind the experimental design, reflecting a field-proven approach to stability evaluation.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light.[1][2] A thorough understanding of a compound's degradation pathways enables the development of stable formulations, the establishment of appropriate storage conditions, and the definition of a suitable re-test period or shelf life. For N-(2-Aminophenyl)-N-methylmethanesulfonamide, the presence of a sulfonamide group and an aromatic amine moiety suggests potential vulnerabilities to hydrolysis, oxidation, and photolytic degradation, which will be the primary focus of this guide.

Section 1: Understanding the Molecule: Physicochemical Properties and Potential Degradation Pathways

A proactive approach to stability testing begins with a theoretical assessment of the molecule's potential weak points. N-(2-Aminophenyl)-N-methylmethanesulfonamide possesses two key functional groups that are known to be susceptible to degradation: the sulfonamide and the aromatic amine.

1.1. The Sulfonamide Moiety:

The sulfonamide group (R-SO₂-NR'R'') is generally considered relatively stable.[3] However, it is not inert and can undergo degradation under certain conditions.

-

Hydrolysis: The sulfur-nitrogen bond in sulfonamides can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[4][5][6] The rate of hydrolysis can be influenced by the electronic properties of the substituents on the sulfur and nitrogen atoms. For N-(2-Aminophenyl)-N-methylmethanesulfonamide, the presence of the aminophenyl group could influence the electron density around the sulfonamide linkage, potentially affecting its susceptibility to hydrolysis.

-

Oxidation: While the sulfur atom in the sulfonamide is in a high oxidation state (+6), the nitrogen atom and the aromatic ring can be sites of oxidation.[7][8] Oxidative degradation can lead to a variety of products, and its likelihood is increased in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.

1.2. The Aromatic Amine Moiety:

The primary aromatic amine group (-NH₂) is a well-known site for oxidative degradation.[9]

-

Oxidation: Aromatic amines are prone to oxidation, which can lead to the formation of colored degradation products through complex reaction pathways involving radical intermediates. This process can be initiated by light, heat, or the presence of metal ions.

-

Formation of Nitrosamines: A critical consideration for any molecule containing a secondary or tertiary amine is the potential for the formation of N-nitrosamine impurities, which are classified as probable human carcinogens.[10][11] While N-(2-Aminophenyl)-N-methylmethanesulfonamide contains a secondary sulfonamide nitrogen and a primary aromatic amine, the potential for nitrosation of the methylated nitrogen under certain conditions cannot be entirely ruled out and warrants investigation.

Based on this analysis, a comprehensive stability study must include forced degradation experiments designed to probe these potential degradation pathways.

Section 2: Forced Degradation Studies: Probing the Limits of Stability

Forced degradation, or stress testing, is a critical component of stability assessment. Its purpose is to intentionally degrade the drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[12] The conditions for forced degradation are intentionally more severe than those expected during long-term storage. A target degradation of 5-20% is generally considered optimal to ensure that the analytical methods are challenged without generating unrealistic degradation products.[12]

Logical Flow of a Forced Degradation Study

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. snscourseware.org [snscourseware.org]

- 3. Sulfonamide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide synthesis by oxidation [organic-chemistry.org]

- 8. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]

- 9. nbinno.com [nbinno.com]

- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Introduction

N-(2-Aminophenyl)-N-methylmethanesulfonamide is a key chemical intermediate with applications in the development of novel pharmaceuticals and functional materials. Its structure, featuring a sulfonamide moiety and a primary aromatic amine, makes it a versatile building block for creating more complex molecular architectures. This guide provides a comprehensive overview of a reliable two-step synthetic route, offering detailed protocols, mechanistic insights, and safety considerations for researchers and professionals in drug development and chemical synthesis.

The described synthesis is predicated on two fundamental organic transformations: the sulfonylation of a secondary amine followed by the reduction of an aromatic nitro group. This approach is both efficient and scalable, employing readily available starting materials and reagents.

Physicochemical Properties of the Target Compound

A summary of the key properties of N-(2-Aminophenyl)-N-methylmethanesulfonamide is provided below.

| Property | Value | Source |

| CAS Number | 90140-21-9 | |

| Molecular Formula | C₈H₁₂N₂O₂S | |

| Molecular Weight | 200.26 g/mol | |

| Physical Form | Solid | |

| Storage | Room temperature, sealed in dry, dark place |

Overall Synthetic Strategy

The synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide is most effectively achieved through a two-step process starting from N-methyl-2-nitroaniline. The first step involves the formation of a sulfonamide bond by reacting N-methyl-2-nitroaniline with methanesulfonyl chloride. The subsequent step is the selective reduction of the nitro group to an amine.

Part 1: Synthesis of N-methyl-N-(2-nitrophenyl)methanesulfonamide (Intermediate)

This initial step focuses on the formation of the sulfonamide linkage. The nucleophilic secondary amine of N-methyl-2-nitroaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Protocol 1: Sulfonylation of N-methyl-2-nitroaniline

Materials:

-

N-methyl-2-nitroaniline (1.0 eq.)

-

Methanesulfonyl chloride (1.1 eq.)

-

Triethylamine (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of N-methyl-2-nitroaniline (1.0 eq.) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide (Final Product)

The second and final step is the reduction of the aromatic nitro group of the intermediate to a primary amine. There are several effective methods for this transformation; two common and reliable protocols are provided below. The choice of method may depend on available equipment and desired purity.

Option A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[1] This method requires a source of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).

Materials:

-

N-methyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq.)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve N-methyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq.) in ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization if necessary.

Option B: Chemical Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of a chemical reducing agent. Tin(II) chloride dihydrate in a protic solvent like ethanol is a classic and effective method for the reduction of aromatic nitro compounds.[2]

Materials:

-

N-methyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq.)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.)

-

Ethanol

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

To a solution of N-methyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq.) in ethanol in a round-bottom flask, add Tin(II) chloride dihydrate (4-5 eq.).

-

Heat the mixture to reflux (approximately 78 °C) with stirring for 1-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and cool in an ice bath.

-

Slowly and carefully add saturated NaHCO₃ solution to neutralize the acidic mixture and precipitate tin salts. Caution: This will cause gas evolution.

-

Filter the mixture through a Buchner funnel to remove the tin salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product.

-

Purify by recrystallization or column chromatography as needed.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

| Analytical Technique | Intermediate (Expected) | Final Product (Expected) |

| ¹H NMR | Aromatic protons in the deshielded region (due to the nitro group), N-methyl singlet, and S-methyl singlet. | Aromatic protons in a more shielded region, N-methyl singlet, S-methyl singlet, and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Aromatic carbons, N-methyl carbon, and S-methyl carbon. | Aromatic carbons (with shifts indicative of an amino substituent), N-methyl carbon, and S-methyl carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of N-methyl-N-(2-nitrophenyl)methanesulfonamide. | Molecular ion peak corresponding to the mass of N-(2-Aminophenyl)-N-methylmethanesulfonamide. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and the sulfonamide group. | Disappearance of the nitro group peaks and appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). |

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

N-methyl-2-nitroaniline: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[3] It may cause damage to organs through prolonged or repeated exposure.[3] Handle in a well-ventilated fume hood.

Methanesulfonyl Chloride: This reagent is corrosive, toxic, and a lachrymator.[4] It reacts with water and should be handled with extreme care in a fume hood.[4]

Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is properly set up and there are no sources of ignition.

General Precautions:

-

Perform all reactions in a well-ventilated fume hood.

-

Have appropriate spill kits and emergency equipment readily available.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Sulfonylation | Insufficient base, moisture in the reaction, or inactive methanesulfonyl chloride. | Use freshly opened or distilled reagents. Ensure all glassware is dry. Add an additional portion of base and methanesulfonyl chloride if necessary. |

| Low Yield in Reduction | Inactive catalyst (hydrogenation), insufficient reducing agent, or side reactions. | Use fresh Pd/C catalyst. For SnCl₂ reduction, ensure a sufficient excess is used. Monitor the reaction closely to avoid over-reduction or side product formation. |

| Product Contamination | Incomplete workup or purification. | Ensure thorough washing during the workup. Optimize the recrystallization solvent system or the mobile phase for column chromatography. |

Logical Workflow Diagram

References

-

CPAchem. Safety data sheet for N-methyl-2-nitroaniline. [Link][3]

-

International Labour Organization. International Chemical Safety Cards (ICSC) for Methanesulfonyl chloride. [Link][4]

-

Organic Chemistry Portal. Nitro compound reduction methods. [Link][5]

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link][2]

-

Cole-Parmer. Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. [Link][6]

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Application Note: Characterization and Quantitative Analysis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

This Application Note is designed as a high-level technical guide for analytical chemists and process development scientists working with N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9).[1]

It synthesizes established chromatographic principles with the specific structural requirements of ortho-substituted anilines to provide a robust, self-validating analytical framework.[1]

Introduction & Chemical Context

N-(2-Aminophenyl)-N-methylmethanesulfonamide is a critical pharmaceutical intermediate, structurally characterized by an aniline ring substituted at the ortho position with a methylated sulfonamide group.[1] This structural motif is frequently encountered in the synthesis of Class III antiarrhythmic agents (e.g., analogs of Dofetilide or Ibutilide) and various benzimidazole-based therapeutics.

Critical Quality Attributes (CQAs)

-

Genotoxic Potential: As a primary aniline derivative, this compound and its degradation products are potential genotoxic impurities (PGIs). Control strategies must detect trace levels (ppm).[1]

-

Ortho-Effect: Unlike its para-isomer, the ortho substitution allows for intramolecular hydrogen bonding between the amine hydrogen and the sulfonamide oxygen.[1] This can lead to anomalous chromatographic behavior (peak tailing) and increased reactivity (cyclization) under acidic forcing conditions.

Chemical Structure Data

| Property | Detail |

| Chemical Name | N-(2-Aminophenyl)-N-methylmethanesulfonamide |

| CAS Number | 90140-21-9 |

| Molecular Formula | |

| Molecular Weight | 200.26 g/mol |

| pKa (Calculated) | ~3.5 (Aniline amine), ~11 (Sulfonamide - blocked by methyl) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water.[1][2][3][4][5] |

Analytical Strategy Overview

The following workflow ensures comprehensive control over the material's identity, purity, and safety profile.

Figure 1: Analytical lifecycle for N-(2-Aminophenyl)-N-methylmethanesulfonamide, prioritizing structural confirmation and trace impurity detection.

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target analyte from potential synthetic precursors (e.g., 2-fluoronitrobenzene or N-methylmethanesulfonamide) and oxidative degradants.[1]

Method Rationale (E-E-A-T)

-

Column Choice: A C18 column with high carbon load and end-capping is required.[1] The free amine on the aniline ring interacts strongly with residual silanols on silica columns, causing tailing. End-capping minimizes this.[1]

-

pH Control: The mobile phase pH is set to 3.0. At this pH, the aniline nitrogen is partially protonated, increasing solubility in the aqueous phase and reducing hydrophobic interaction with the stationary phase, which sharpens the peak.

-

Detection: The benzene ring provides strong UV absorption at 254 nm.

Chromatographic Conditions

| Parameter | Setting |

| Instrument | HPLC with PDA/UV Detector |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Column Temp | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 5 - 10 µL |

| Detection | UV at 254 nm (Reference: 360 nm) |

| Run Time | 25 Minutes |

Mobile Phase & Gradient[1][6][9]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 - 3.0)[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade)

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 40 | 60 |

| 18.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Sample Preparation[1][3][6][10][11][12]

-

Diluent: 50:50 Water:Acetonitrile.[1]

-

Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

-

Working Standard: Dilute Stock 1:10 to achieve 100 ppm. Filter through 0.22 µm PTFE filter before injection.[1]

Protocol B: Trace Impurity Analysis (LC-MS/MS)[1]

Due to the potential genotoxicity of aniline derivatives, a limit test is often required to ensure precursors (like 2-nitro-N-methylaniline) are cleared.[1]

Method Logic

UV detection is insufficient for ppm-level detection required by ICH M7 guidelines. Selected Reaction Monitoring (SRM) in positive electrospray ionization (ESI+) mode is necessary because the basic amine functionality ionizes readily (

MS Parameters[1][4][9][11][13][14]

-

Ion Source: ESI Positive (

) -

Precursor Ion: m/z 201.1 (

)[1] -

Key Transitions (Quantification):

-

Collision Energy: Optimized per transition (typically 15-25 eV).[1]

Protocol C: Structural Identification (NMR)[1]

The ortho substitution pattern is distinct in NMR.

Expected NMR Signals (DMSO- , 400 MHz)

-

2.9-3.0 ppm (Singlet, 3H): Methyl group on Sulfonamide (

-

3.1-3.2 ppm (Singlet, 3H): N-Methyl group (

-

5.0-5.5 ppm (Broad Singlet, 2H): Primary Amine (

- 6.5-7.5 ppm (Multiplets, 4H): Aromatic protons.[1] The ortho coupling will result in a complex splitting pattern typical of 1,2-disubstituted benzenes.[1]

Stability & Handling Guidelines

The presence of the primary amine makes the compound susceptible to oxidation, turning the solid from white/off-white to brown over time.

Figure 2: Stability risks and mitigation strategies.

Handling Protocol:

-

Storage: Store at 2-8°C in amber vials under Argon or Nitrogen atmosphere.

-

Solution Stability: Solutions in Acetonitrile are stable for 24 hours at room temperature.[1] Aqueous solutions should be prepared fresh to prevent hydrolysis or oxidation.[1]

-

Safety: Treat as a potential sensitizer and mutagen.[1] Use full PPE (gloves, goggles, fume hood).

References

-

PubChem. (2025).[1] Compound Summary: N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9).[1][6][4][7] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

-

ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation.[1] Retrieved January 29, 2026, from [Link]

-

ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. (Applied as homologous methodology for ortho-isomer).[1] Retrieved January 29, 2026, from [Link]

Sources

- 1. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]